

Valbenazine: Expanding Therapeutic Horizons Beyond Tardive Dyskinesia

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A Technical Guide for Researchers and Drug Development Professionals

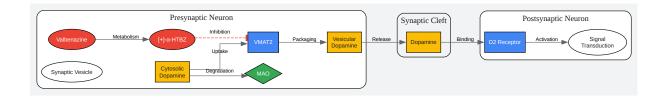
Introduction

Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, has been a significant advancement in the treatment of tardive dyskinesia. Its mechanism of action, which involves the modulation of dopamine release in the central nervous system, suggests a broader therapeutic potential for other hyperkinetic movement disorders. This technical guide provides an in-depth overview of the clinical development and potential applications of **valbenazine** beyond its initial indication, with a focus on Huntington's disease chorea, Tourette syndrome, and emerging areas of investigation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of VMAT2 inhibition.

Core Mechanism of Action: VMAT2 Inhibition

Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine, which exhibits high selectivity and affinity for VMAT2.[1] VMAT2 is a transmembrane protein crucial for the packaging of monoamines, particularly dopamine, into presynaptic vesicles.[2][3] By reversibly inhibiting VMAT2, **valbenazine** reduces the uptake of dopamine into these vesicles, leading to its cytosolic degradation by monoamine oxidase and a subsequent decrease in its release into the synaptic cleft.[2][4] This attenuation of dopaminergic neurotransmission is the cornerstone of its therapeutic effect in hyperkinetic movement disorders.[1][3]





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Figure 1: Valbenazine's Mechanism of Action via VMAT2 Inhibition.

Clinical Applications Beyond Tardive Dyskinesia Huntington's Disease (Chorea)

Chorea, characterized by involuntary, irregular, and non-repetitive movements, is a hallmark motor symptom of Huntington's disease. The efficacy and safety of **valbenazine** for the treatment of chorea associated with Huntington's disease have been established in pivotal clinical trials.



Trial	Phase	N	Treatme nt Arms	Primary Endpoint	Key Efficacy Results	Key Safety Findings	Referen ce
KINECT- HD	3	128	Valbenaz ine (≤80 mg/day) vs. Placebo	Change from baseline in UHDRS Total Maximal Chorea (TMC) score	Least-squares mean differenc e of -3.2 (p<0.000 1) in favor of valbenazi ne.	Generally well- tolerated. Most common adverse events were somnole nce, fatigue, fall, and urticaria. No worsenin g of suicidal ideation was reported.	[5][6][7]
KINECT- HD2	3 (Openlabel extension	154	Valbenaz ine (≤80 mg/day)	Long- term safety and maintena nce of effect	Sustaine d improve ment in UHDRS TMC score from baseline to week 104 (-5.2).	Most common treatment - emergent adverse events were falls, somnole nce, and fatigue.	[8][9][10] [11]

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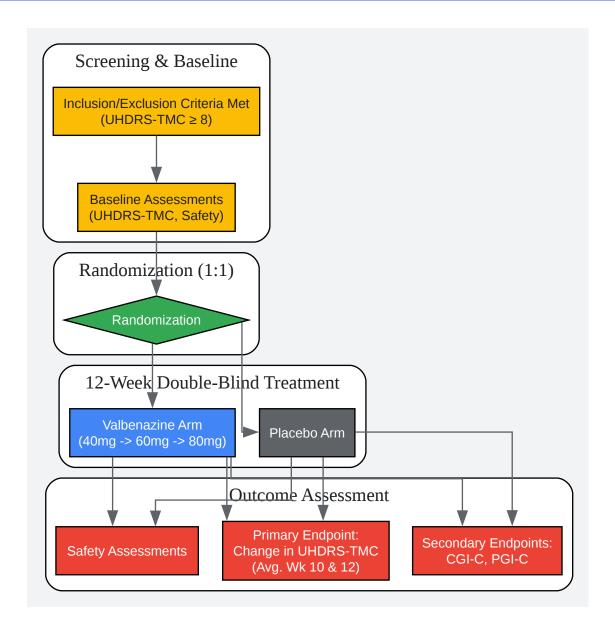




The KINECT-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted at 46 sites in the USA and Canada.[5][6]

- Patient Population: Adults (18-75 years) with genetically confirmed Huntington's disease and a Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of 8 or higher.[6][12]
- Randomization and Blinding: Participants were randomized in a 1:1 ratio to receive either
 valbenazine or placebo. Both participants and investigators were blinded to the treatment
 assignment.[12]
- Intervention: The initial dose of **valbenazine** was 40 mg once daily, with dose escalation to 60 mg and then 80 mg at 2-week intervals based on investigator assessment of tolerability and chorea severity. The maintenance phase was from week 8 to 12.[12]
- Primary Outcome Measure: The primary efficacy endpoint was the change in the UHDRS
 TMC score from baseline to the maintenance period (average of weeks 10 and 12).[5][6]
- Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the primary endpoint.[5][6]





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Figure 2: Experimental Workflow of the KINECT-HD Clinical Trial.

Tourette Syndrome

Tourette syndrome is a neurodevelopmental disorder characterized by multiple motor tics and at least one vocal tic. The rationale for investigating **valbenazine** in this indication stems from the role of dopamine in the pathophysiology of tics.

Clinical trials of **valbenazine** for Tourette syndrome did not meet their primary efficacy endpoints.[2][13][14]



Trial	Phase	N	Population	Primary Endpoint	Key Efficacy Results	Reference
T-Force GOLD	2b	127	Pediatric (6-17 years)	Change from baseline in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at week 12	Did not meet the primary endpoint. No statistically significant difference between valbenazin e and placebo.	[2][13][14]
T-Force GREEN	2	98	Pediatric (6-17 years)	Change from baseline in YGTSS at week 6	Did not meet the primary endpoint. Exposure- response analysis suggested doses were too low.	[15][16]

The T-Force GOLD study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][13]

- Patient Population: Children and adolescents (6-17 years) with a DSM-5 diagnosis of Tourette syndrome and a YGTSS Total Tic Score of at least 20.[1]
- Randomization and Blinding: Participants were randomized 1:1 to receive either valbenazine or placebo.[13]



- Intervention: The study involved a 6-week dose optimization period followed by a 6-week maintenance period. Dosing was based on weight.[1]
- Primary Outcome Measure: The primary endpoint was the change from baseline in the YGTSS Total Tic Score at week 12.[13][14]

Dyskinesia in Cerebral Palsy

Dyskinesia, a type of movement disorder characterized by involuntary, erratic, writhing movements, can be a significant challenge for individuals with cerebral palsy. A clinical trial is currently underway to evaluate the potential of **valbenazine** in this population.

- Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy, Safety, and Tolerability of Valbenazine for the Treatment of Dyskinesia Due to Cerebral Palsy (Kinect-DCP).[3][17][18][19]
- Status: Currently recruiting participants.[18]
- Patient Population: Children and adults (6-70 years) with a confirmed diagnosis of dyskinesia due to cerebral palsy.[18][20]
- Study Design: The study includes a 14-week double-blind treatment period where
 participants receive either valbenazine or placebo, followed by an open-label treatment
 period.[19][20]
- Primary Objective: To evaluate the efficacy of **valbenazine** compared to placebo in improving chorea in individuals with dyskinesia due to cerebral palsy.[18]

Future Directions and Conclusion

Valbenazine has demonstrated clear efficacy in treating chorea associated with Huntington's disease, leading to its approval for this indication. While its development for Tourette syndrome was not successful, the ongoing investigation into its use for dyskinesia in cerebral palsy highlights the continued interest in expanding its therapeutic applications. The selective VMAT2 inhibition mechanism of valbenazine holds promise for other neurological and psychiatric conditions characterized by dopaminergic dysregulation. Further research is warranted to explore its potential in other hyperkinetic movement disorders and to better understand the



nuances of its clinical profile in diverse patient populations. This guide provides a comprehensive summary of the current evidence to inform and guide future research and development efforts in this promising area of neuropharmacology.

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